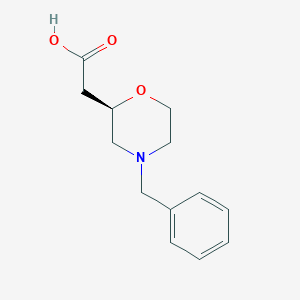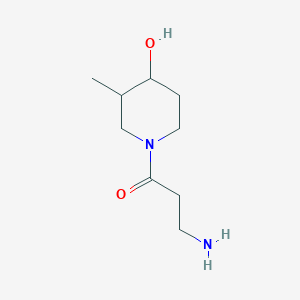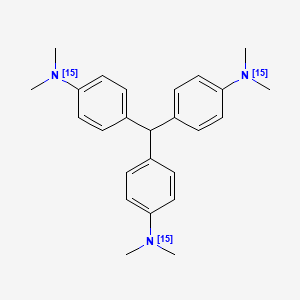
Leucocrystal violet-15n3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leucocrystal violet-15n3 is a derivative of crystal violet, a triarylmethane dye. It is a colorless compound that becomes violet upon oxidation. This compound is widely used in forensic science for detecting bloodstains, as well as in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of leucocrystal violet-15n3 involves the reduction of crystal violet. The process typically includes the following steps:
Reduction of Crystal Violet: Crystal violet is reduced using a reducing agent such as sodium borohydride or zinc dust in the presence of an acid like hydrochloric acid.
Purification: The reduced product is then purified through recrystallization or chromatography to obtain this compound in its pure form
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized for higher yield and purity. The use of continuous flow reactors and automated purification systems enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Leucocrystal violet-15n3 undergoes several types of chemical reactions, including:
Oxidation: When exposed to oxidizing agents like hydrogen peroxide, this compound is oxidized to crystal violet, resulting in a violet color
Reduction: It can be further reduced to its leuco form using strong reducing agents
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of an acid catalyst.
Reduction: Sodium borohydride or zinc dust in acidic conditions.
Substitution: Various nucleophiles under appropriate conditions
Major Products Formed:
Oxidation: Crystal violet.
Reduction: Leuco form of the compound.
Substitution: Substituted derivatives of this compound
Scientific Research Applications
Leucocrystal violet-15n3 has a wide range of applications in scientific research:
Forensic Science: Used for detecting and enhancing bloodstains at crime scenes
Biological Research: Employed in staining techniques to visualize cellular components
Chemical Analysis: Utilized in spectrophotometric methods to detect trace amounts of certain elements in environmental and biological samples
Medical Research: Investigated for its potential use in diagnostic assays and therapeutic applications
Mechanism of Action
Leucocrystal violet-15n3 is compared with other similar compounds such as:
Crystal Violet: The oxidized form of this compound, which is used for similar applications but is already colored.
Leucomalachite Green: Another triarylmethane dye used in forensic science and biological research
Ethyl Violet: A related compound with similar staining properties
Uniqueness: this compound is unique due to its colorless nature in the reduced form and its ability to produce a vivid violet color upon oxidation. This property makes it particularly useful in forensic applications where the detection of bloodstains is crucial .
Comparison with Similar Compounds
- Crystal Violet
- Leucomalachite Green
- Ethyl Violet
- Malachite Green
Properties
Molecular Formula |
C25H31N3 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
4-[bis[4-(dimethyl(15N)amino)phenyl]methyl]-N,N-dimethyl(15N)aniline |
InChI |
InChI=1S/C25H31N3/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6/h7-18,25H,1-6H3/i26+1,27+1,28+1 |
InChI Key |
OAZWDJGLIYNYMU-WPEUPCPFSA-N |
Isomeric SMILES |
C[15N](C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)[15N](C)C)C3=CC=C(C=C3)[15N](C)C |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


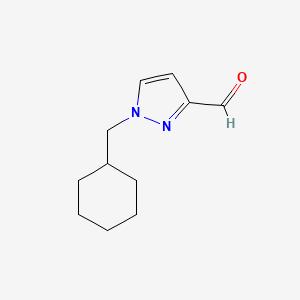
![9H,9'H-[4,4'-Bicarbazole]-3,3'-diamine](/img/structure/B12939211.png)
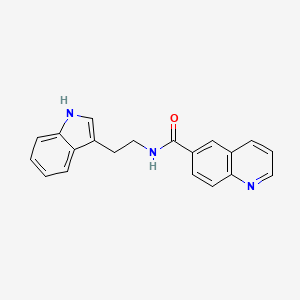
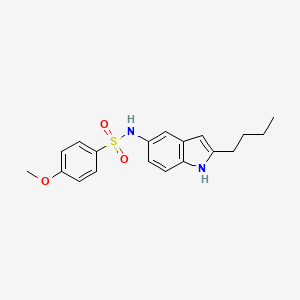
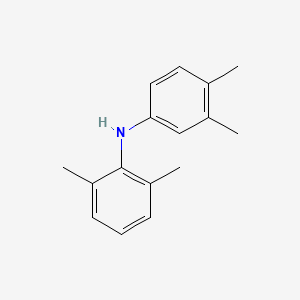
![8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B12939251.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methoxy-1H-indol-6-ol](/img/structure/B12939260.png)
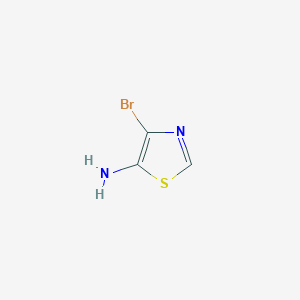
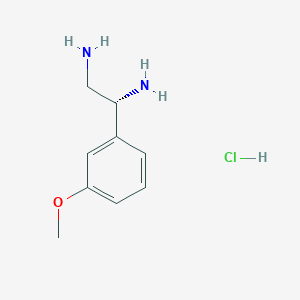
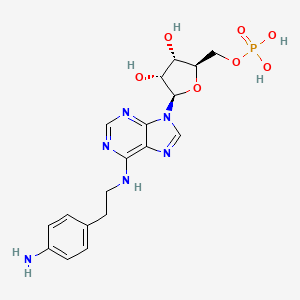
![N-[Di(1H-imidazol-2-yl)methyl]glycine](/img/structure/B12939283.png)
